2-(Methylthio)benzanilide
Description
Structure
3D Structure
Properties
CAS No. |
22978-26-3 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |
InChI Key |
UTBDTGQOEPAWER-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=S)NC2=CC=CC=C2 |
Synonyms |
2-(methylthio)benzanilide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylthio Benzanilide and Its Derivatives
Classical and Modern Strategies for Amide Bond Formation in the Context of 2-(Methylthio)benzanilide
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are applicable to the preparation of this compound. uomustansiriyah.edu.iqlibretexts.org These strategies typically involve the reaction between an aniline (B41778) derivative and a benzoic acid derivative. uomustansiriyah.edu.iq
A traditional and highly effective method for forming the amide bond is through the acylation of aniline with an activated derivative of 2-(methylthio)benzoic acid. google.comnih.gov The most common activated derivative is the acyl chloride, 2-(methylthio)benzoyl chloride. oup.com
This reaction involves the nucleophilic attack of the amino group of aniline on the electrophilic carbonyl carbon of the acyl chloride. The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. google.com Alternatively, the Schotten-Baumann technique can be employed, using an aqueous base like sodium hydroxide (B78521). google.com
Another class of activated derivatives includes acid anhydrides. google.com For instance, 2-(methylthio)benzoic acid can be converted into a mixed anhydride (B1165640), which then readily reacts with aniline to yield the desired benzanilide (B160483). google.com
Table 1: Representative Acylation Reactions for Benzanilide Synthesis
| Carboxylic Acid Derivative | Amine | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(methylthio)benzoyl chloride | p-nitroaniline | Pyridine, reflux, 5h | N-(4-nitrophenyl)-2-(methylthio)benzamide | 83% | oup.com |
| Benzoyl chloride | Aniline | NaOH (aq) | Benzanilide | Good | uomustansiriyah.edu.iqgoogle.com |
This table presents examples of acylation reactions. The specific synthesis of the parent this compound via this method follows the same principles.
Modern synthetic chemistry often favors direct condensation methods that link a carboxylic acid and an amine without prior conversion to a highly reactive derivative like an acyl chloride. These methods rely on coupling agents that activate the carboxylic acid in situ.
A prominent example involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). In a reported synthesis of a substituted benzamide, EDC·HCl was used to facilitate the coupling between a carboxylic acid and aniline in acetonitrile (B52724) at room temperature, achieving a 49% yield for a related derivative. rsc.org Other common coupling reagents used in amide bond formation include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate). google.comhmc.edu These direct approaches are valued for their operational simplicity and mild reaction conditions. hmc.edu
Acylation Reactions with Activated Carboxylic Acid Derivatives
Methodologies for the Introduction and Modification of the Methylthio Moiety
The sulfur-containing functional group is a defining feature of this compound. Its introduction can be achieved before or after the formation of the amide bond, and it can be subsequently modified to produce derivatives with different oxidation states.
The methylthio group (-SCH₃) is commonly introduced onto the aromatic ring via nucleophilic aromatic substitution (SₙAr). This strategy requires a precursor with a good leaving group, such as a halogen (typically fluorine or chlorine), at the ortho position to an activating group. For example, a fluorine atom on a nitro-substituted benzoyl fluoride (B91410) can be displaced by sodium thiomethoxide (NaSCH₃) in a solvent like isopropanol (B130326) at room temperature to install the methylthio group. rsc.org This reaction proceeds efficiently, with reported yields of 64-70% for related substrates. rsc.org
Alternatively, the synthesis can start from 2-(methylthio)benzoic acid, which is then coupled with aniline as described in section 2.1. cdnsciencepub.com The synthesis of 2-(methylthio)benzoic acid itself can be accomplished from precursor molecules like anthranilic acid.
The installation of a thiomethyl group is advantageous in medicinal chemistry as it can enhance metabolic stability and modify the electronic properties of a molecule. diva-portal.org
The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These derivatives, 2-(methylsulfinyl)benzanilide and 2-(methylsulfonyl)benzanilide, are important for structure-activity relationship studies in medicinal chemistry. acs.orgmdpi.com
The oxidation is typically a stepwise process. A mild oxidizing agent is used to convert the sulfide (B99878) to a sulfoxide. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂). In a representative procedure for a similar compound, the sulfide was treated with hydrogen peroxide in a mixed solvent system of acetonitrile and water, with a base like potassium phosphate, at room temperature to yield the sulfoxide. rsc.org
Further oxidation of the sulfoxide to the sulfone requires similar or slightly stronger conditions. The same study demonstrated that treating the precursor with hydrogen peroxide again can yield the sulfonyl derivative. rsc.org For example, 5-(methylsulfonyl)-2-nitro-N-phenylbenzamide was synthesized from its methylthio precursor via a two-step oxidation process using H₂O₂. rsc.org
Table 2: Synthesis and Oxidation of the Methylthio Moiety in Benzanilide Precursors
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzoyl fluoride | a) NaSCH₃, i-PrOH, r.t. | 2-(Methylthio)-5-nitrobenzoic acid | 70% | rsc.org |
| 2-(Methylthio)-5-nitrobenzoic acid | b) H₂O₂, K₃PO₄, CH₃CN, H₂O, r.t. | 2-(Methylsulfinyl)-5-nitrobenzoic acid | 29% | rsc.org |
| 2-(Methylthio)-5-nitrobenzoic acid | b) H₂O₂, K₃PO₄, CH₃CN, H₂O, r.t. | 5-(Methylsulfonyl)-2-nitrobenzoic acid | 68% | rsc.org |
This table illustrates the general strategies for introducing and oxidizing the methylthio group on precursors used to synthesize benzanilide derivatives.
Thiolation and Methylation Strategies
Catalytic Syntheses of this compound
Catalytic methods offer efficient and environmentally benign alternatives for the synthesis of amides and their precursors. researchgate.net While specific catalytic syntheses targeting this compound are not extensively documented, general catalytic methodologies for benzanilide formation are directly applicable.
Palladium-catalyzed reactions are particularly prominent. One approach involves using a palladium-doped clay catalyst under solvent-free microwave irradiation to directly couple benzoic acid and aniline, reportedly providing excellent yields in short reaction times. vizagchemical.com Transition metal catalysts, such as those based on palladium, are also crucial for cross-coupling reactions that can be used to construct complex benzanilide structures. google.com
Furthermore, catalytic methods are being developed for the introduction of the thiomethyl group. Palladium-catalyzed thiomethylation using reagents like 2-(methylmercapto)ethanol has been investigated as an alternative to malodorous and toxic reagents. diva-portal.org While these methods are often applied to aryl halides or diazonium salts, their principles could be adapted for the synthesis of this compound or its precursors.
Transition Metal-Catalyzed Coupling Reactions for C-N and C-S Bond Formation
The construction of the this compound scaffold relies on the formation of a C-N amide bond and a C-S thioether bond. Transition metal catalysis offers a powerful tool for forging these connections with high efficiency and selectivity. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions are prominent in the synthesis of aryl thioethers. nih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol. While effective, traditional methods can necessitate harsh reaction conditions. nih.gov Recent advancements focus on developing milder and more efficient catalytic systems. nih.gov For the C-N bond, palladium-catalyzed aminocarbonylation of aryl halides provides a direct route to amides, including benzanilides. core.ac.uk This process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reaction with an amine. core.ac.uk
Ruthenium catalysts have also been explored for amide synthesis. For instance, [Ru(OAc)2(PPh3)2] is a versatile precursor for active catalysts in various reactions, including amide bond formation. researchgate.net The development of mechanochemical, solvent-free methods for preparing such ruthenium complexes enhances the green credentials of these synthetic routes. researchgate.net
The following table summarizes representative transition metal-catalyzed reactions relevant to the formation of C-N and C-S bonds in benzanilide and thioether synthesis.
Table 1: Transition Metal-Catalyzed Reactions for C-N and C-S Bond Formation
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium-based catalysts | C-S Cross-coupling | Aryl halides, Thiols | One of the most important methods for thioether synthesis. nih.gov |
| Palladium-based catalysts | Aminocarbonylation | Aryl halides, Amines, CO | Direct route to amides. core.ac.uk |
| Ruthenium-based catalysts | Amide Hydrogenation | Amides, H2 | Atom-economic reduction of amides to amines. researchgate.net |
Organocatalytic and Biocatalytic Pathways
In the quest for more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A notable development is the photochemical organocatalytic synthesis of thioethers from aryl chlorides and alcohols, which avoids the use of malodorous thiols. nih.gov This method employs an indole (B1671886) thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides to form aryl radicals. These radicals are then trapped by a sulfur source like tetramethylthiourea, leading to the thioether product. nih.gov
Biocatalysis: Enzymes offer high specificity and can operate under mild, aqueous conditions, making them ideal for green chemistry applications. acs.orgrsc.org For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been successfully used to catalyze the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives. rsc.org While not directly synthesizing this compound, this demonstrates the potential of biocatalysts for C-S bond formation. Enzymes can often react at a specific site on a molecule without the need for protecting groups, which simplifies the synthetic process and reduces waste. acs.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk These principles are increasingly being applied to the synthesis of benzanilides and related compounds.
Solvent-Free and Aqueous Medium Reaction Systems
A key principle of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. skpharmteco.com
Solvent-Free Reactions: Solvent-free, or neat, reactions offer numerous advantages, including simplified synthesis and separation, reduced waste, and lower costs. core.ac.uk One example is the microwave-assisted, solvent-free synthesis of benzanilides using a palladium-doped clay catalyst. researchgate.net This method provides excellent yields in short reaction times, and the heterogeneous catalyst can be easily separated and recycled. researchgate.net Mechanochemical synthesis, which involves manual grinding of reactants, is another solventless technique that has been applied to the preparation of ruthenium carboxylate catalysts used in amide synthesis. researchgate.net
Aqueous Medium Reactions: Water is an attractive solvent from a green chemistry perspective due to its non-toxic and non-flammable nature. Native Chemical Ligation (NCL) is a powerful technique for amide bond formation in aqueous solution. nih.gov A modified NCL-type reaction has been developed for the synthesis of benzanilides from a benzoic acid thioester and an o-mercaptoaniline in water, demonstrating the feasibility of forming aromatic amide bonds under these mild conditions. nih.gov
Atom Economy and Reaction Efficiency Optimization
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. acs.orgnumberanalytics.com Synthetic methods should be designed to maximize atom economy. acs.org
Reactions like additions and rearrangements are inherently more atom-economical than substitutions or eliminations. The Beckmann rearrangement, for example, converts an oxime into an amide with 100% atom economy. cayleynielson.com This reaction has been explored for the synthesis of benzanilide from benzophenone (B1666685) oxime under various conditions, including the use of greener catalysts like ionic liquids. cayleynielson.com
Reaction efficiency is also quantified by metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and Mass Intensity (MI), the ratio of the total mass used in a process to the mass of the final product. core.ac.uk The ideal MI is 1. core.ac.uk Comparing different synthetic routes using these metrics allows for a quantitative assessment of their environmental impact. For example, the mechanochemical synthesis of a ruthenium benzoate (B1203000) complex showed a significantly better E-factor and Mass Productivity compared to the traditional solvent-based method. researchgate.net
The following table provides a conceptual comparison of different synthetic strategies based on green chemistry principles.
Mechanistic Elucidation of Synthetic Pathways for this compound Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency and selectivity of a synthesis.
Identification of Key Reaction Intermediates
The formation of this compound involves distinct mechanistic steps for both C-N and C-S bond formation.
C-N Bond Formation (Amide): In palladium-catalyzed carbonylative couplings, a key intermediate is the acyl-palladium complex (Ar-CO-Pd-X), which is formed after the insertion of carbon monoxide into an aryl-palladium bond. core.ac.uk This intermediate then reacts with the amine nucleophile to form the amide bond and regenerate the Pd(0) catalyst. core.ac.uk In the case of the Beckmann rearrangement, the reaction proceeds through the rearrangement of a group from a carbon atom to a nitrogen atom in an oxime, catalyzed by an acid. cayleynielson.com
C-S Bond Formation (Thioether): In transition metal-catalyzed C-S coupling, the mechanism often involves oxidative addition of an aryl halide to the metal center, followed by reaction with a thiolate to form a metal-thiolate complex. Reductive elimination from this complex yields the aryl thioether and regenerates the catalyst. nih.gov In the photochemical organocatalytic synthesis of thioethers, a key step is the generation of an aryl radical via single-electron transfer from the photoexcited catalyst to an aryl chloride. nih.gov
For the synthesis of benzanilides via a Native Chemical Ligation (NCL) approach, the mechanism involves the reaction of a peptide thioester with the thiol side chain of a cysteine, forming a thioester intermediate that then rearranges to the final amide bond. nih.gov A similar mechanism is proposed for the formation of the benzanilide motif from a benzoic acid thioester and an o-mercaptoaniline. nih.gov
Mechanistic studies, including computational investigations, can help to understand factors controlling regioselectivity and reactivity. For instance, in palladium-catalyzed C-H activation reactions, the stability of palladacycle intermediates can determine the outcome of the reaction. researchgate.net
Kinetic and Thermodynamic Studies of Synthetic Processes
The efficiency and viability of synthetic routes to this compound are underpinned by the kinetic and thermodynamic parameters that govern the underlying chemical transformations. Understanding these factors is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity. The primary synthetic pathways typically involve the formation of an amide bond between an aniline derivative and a 2-(methylthio)benzoic acid derivative, or the introduction of the methylthio group onto a pre-formed benzanilide scaffold. Kinetic and thermodynamic studies, combining experimental rate measurements and computational modeling, provide deep insights into these processes.
Kinetic Analysis
Key synthetic approaches and their kinetic considerations include:
Amide Bond Formation: The most direct synthesis involves the condensation of 2-(methylthio)benzoic acid and aniline. This reaction is often catalyzed to overcome the activation barrier. Studies on the acylation of aniline with various ortho-substituted benzoic acids have shown that the reactions typically follow second-order kinetics, being first-order with respect to both the aniline and the benzoic acid. grafiati.com The rate-determining step in such acid-catalyzed amidations is generally the nucleophilic attack of the amine on the activated carbonyl carbon of the carboxylic acid. researchgate.net
C-H Activation/Arylation: In syntheses involving the functionalization of a pre-existing benzanilide, the activation of a C-H bond is often the critical kinetic step. Kinetic Isotope Effect (KIE) studies are instrumental in identifying this. A significant KIE value (typically >2) upon replacing a hydrogen atom with deuterium (B1214612) at the reaction site confirms that the C-H bond cleavage is involved in the rate-determining step. semanticscholar.org For related regioselective functionalizations of benzanilides, C-H activation has been proven to be irreversible and the selectivity-determining step. semanticscholar.org
Thermodynamic Analysis
Thermodynamics provides information about the energy changes during a reaction, determining the position of equilibrium and the spontaneity of the process. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the thermodynamic landscape of complex organic reactions. semanticscholar.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.
For the synthesis of this compound, DFT studies on analogous reactions reveal several key points:
Transition State Energy: The highest energy point on the reaction coordinate is the transition state, and its energy relative to the reactants defines the activation energy (Ea). rsc.org DFT calculations can precisely model the geometry and energy of these transient structures.
The following table summarizes the conceptual kinetic and thermodynamic parameters for the key steps in the synthesis of this compound.
| Reaction Step | Synthetic Approach | Kinetic Characteristics | Thermodynamic Characteristics |
| Carbonyl Activation | Amide Condensation | Often fast and reversible. | Typically endergonic (requires energy input). |
| Nucleophilic Attack | Amide Condensation | Often the rate-determining step; second-order kinetics. grafiati.com | Exergonic, leading to a stable tetrahedral intermediate. |
| Leaving Group Departure | Amide Condensation | Generally a low-barrier step following proton transfer. | Results in the formation of the highly stable amide bond. |
| C-H Bond Activation | C-H Functionalization | Can be the rate-determining step, confirmed by KIE studies. semanticscholar.org | An energetically demanding step, often requiring a metal catalyst to lower the activation barrier. researchgate.net |
| Reductive Elimination | C-H Functionalization | Typically a fast, product-forming step. | Thermodynamically favorable, leading to the final C-S or C-C bond. |
Computational Findings in a Related System
While specific experimental data for this compound is not widely published, computational studies on related thioamide systems provide valuable analogies. For instance, in the Eschenmoser coupling reaction to form thiobenzanilides, DFT calculations have been used to determine the activation free energies for key steps.
The data below, from a study on the reaction of thiobenzanilides, illustrates how electronic effects influence activation barriers.
| Reactant | Activation Free Energy (TS1) (kJ·mol⁻¹) | Activation Free Energy (TS2) (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Thiobenzanilide | 78 | 47 | beilstein-journals.org |
| Thiobenzanilide with Electron-Donating Group | >78 (estimated) | <47 (estimated) | beilstein-journals.org |
| Thiobenzanilide with Electron-Withdrawing Group | <78 (estimated) | >47 (estimated) | beilstein-journals.org |
TS1 corresponds to the formation of an α-thioiminium salt, while TS2 relates to the formation of the subsequent thiirane (B1199164) ring. beilstein-journals.org These calculations show that electron-withdrawing groups decrease the initial activation barrier (TS1) but increase the barrier for the subsequent step (TS2), demonstrating the complex interplay of electronic effects on reaction kinetics and thermodynamics. beilstein-journals.org Such principles are directly applicable to the synthesis of this compound and its derivatives.
Chemical Reactivity and Transformative Processes of 2 Methylthio Benzanilide
Reactivity Profiles of the Amide Functional Group
The amide group in 2-(methylthio)benzanilide is a key site for chemical modification, participating in reactions that are fundamental to organic synthesis.
The core reactivity of the amide group involves nucleophilic acyl substitution. lscollege.ac.inlibretexts.orglibretexts.orgkhanacademy.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the leaving group to form a new carbonyl compound. libretexts.orglibretexts.org The reactivity of carboxylic acid derivatives, including amides, is influenced by the stability of the leaving group. lscollege.ac.inlibretexts.org Generally, acid halides are the most reactive, followed by anhydrides, esters, and then amides. lscollege.ac.in This is because the amino group of an amide is a poorer leaving group compared to halides or carboxylates.
For this compound, this reaction can be used to introduce a variety of functional groups by replacing the anilide portion. For instance, hydrolysis, though often requiring harsh conditions (strong acid or base and heat), can cleave the amide bond to yield 2-(methylthio)benzoic acid and aniline (B41778). More synthetically useful transformations involve the reaction with stronger nucleophiles or activation of the amide bond. While direct conversion of amides to other carboxylic acid derivatives is challenging, they can be reduced to amines using powerful reducing agents like lithium aluminum hydride. uomustansiriyah.edu.iq
The nitrogen atom of the amide group in this compound can undergo alkylation and acylation. N-alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This reaction is typically carried out using an alkyl halide in the presence of a base. gsconlinepress.comresearchgate.netacsgcipr.orgresearchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the amide nitrogen, making it more nucleophilic for the subsequent reaction with the alkylating agent. gsconlinepress.comresearchgate.net For example, benzanilide (B160483) derivatives can be N-alkylated using an alkyl halide with a base like powdered sodium hydroxide (B78521) and a phase-transfer catalyst. google.com
The structure of this compound, with its ortho-substituted thioether group, provides a scaffold for intramolecular cyclization reactions to form heterocyclic compounds. nih.govrsc.orgmdpi.com These reactions are valuable for constructing complex molecular architectures from relatively simple precursors. nih.gov
One notable example is the formation of 1,2-benzisothiazol-3(2H)-ones. The reaction of N-alkyl-2-(methylsulfinyl)benzamides, derived from the oxidation of the corresponding 2-(methylthio)benzanilides, with thionyl chloride leads to the formation of these benzisothiazolones in nearly quantitative yields. oup.com The proposed mechanism involves the formation of an acylaminosulfonium salt as a key intermediate. oup.com
Another example involves the decomposition of N-methyl-4′-(methylthio)benzanilide-2-diazonium salts, which results in the formation of 2-methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione and methanethiol. rsc.org This demonstrates a complex rearrangement and cyclization process. Furthermore, base-catalyzed cyclization of ortho-iodoanilines with a sulfur substituent can yield 2-methylthio-indoles. chim.it Transition-metal-catalyzed intramolecular cyclizations are also a powerful tool for synthesizing medium-sized heterocycles. nih.gov
N-Alkylation and N-Acylation Reactions
Transformations of the Thioether Moiety
The methylthio group is another reactive center in the this compound molecule, susceptible to oxidation and alkylation.
The sulfur atom of the thioether group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. nih.govias.ac.inconicet.gov.arorganic-chemistry.orgjchemrev.com This transformation is significant as it can alter the biological properties of the molecule. The oxidation of sulfides is a common and important reaction in organic chemistry. ias.ac.in
The oxidation of this compound to its corresponding sulfoxide, 2-(methylsulfinyl)benzanilide, has been observed in microsomal metabolism studies. nih.govacs.org Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" oxidant as it produces only water as a by-product. ias.ac.in The selectivity of the oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org For example, reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used to oxidize sulfides to sulfones. organic-chemistry.org The use of catalysts, such as certain metal complexes or organocatalysts, can enhance the efficiency and selectivity of the oxidation. ias.ac.inorganic-chemistry.org For instance, polyoxometalates have been used as catalysts for the sulfoxidation of related compounds. ias.ac.in
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| This compound | Rat Liver Microsomes | 2-(Methylsulfinyl)benzanilide | nih.govacs.org |
| This compound | Hydrogen Peroxide / Catalyst | 2-(Methylsulfinyl)benzanilide | ias.ac.in |
The sulfur atom of the thioether group is nucleophilic and can react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. google.comyoutube.comresearchgate.net In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt carries a positive charge on the sulfur atom.
The synthesis of sulfonium salts can be achieved through various methods. A common approach involves the direct reaction of a sulfide (B99878) with an alkyl halide. youtube.com More advanced methods may use reagents like dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) (DMTST) for the alkylthiolation of alkenes. researchgate.net The formation of sulfonium salts is a key step in many organic transformations, and these salts themselves can act as alkylating agents or participate in other reactions. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(Methylthio)benzoic acid |
| Aniline |
| Lithium aluminum hydride |
| Potassium carbonate |
| Sodium hydride |
| N-Alkyl-2-(methylsulfinyl)benzamides |
| Thionyl chloride |
| 1,2-Benzisothiazol-3(2H)-ones |
| N-Methyl-4′-(methylthio)benzanilide-2-diazonium salts |
| 2-Methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione |
| Methanethiol |
| 2-Methylthio-indoles |
| 2-(Methylsulfinyl)benzanilide |
| 2-(Methylsulfonyl)benzanilide |
| Hydrogen peroxide |
| m-Chloroperbenzoic acid |
Desulfurization Reactions and Mechanisms
The methylthio group in this compound can be removed through desulfurization reactions, a process that replaces the C-S bond with a C-H bond. While specific studies on the desulfurization of this compound are not extensively documented, general methods for aryl sulfide desulfurization are applicable. A common approach involves reductive cleavage. For instance, catalytic reductive cleavage of C-SMe bonds can be achieved under ligandless conditions, offering a broad substrate scope and high chemoselectivity. organic-chemistry.org Molybdenum hexacarbonyl and nickel-catalyzed reactions also serve as effective methods for the desulfurization of thiols and thioethers. organic-chemistry.org The reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride (B1165640) yields oxazoles where the methylthio group can be readily removed using Raney nickel. organic-chemistry.org
A proposed mechanism for many desulfurization reactions involves the formation of a metal-hydride species that reductively cleaves the carbon-sulfur bond. In other cases, radical mechanisms may be at play, particularly under photochemical or high-temperature conditions. These reactions are significant as they allow for the temporary use of the methylthio group as a directing or modulating group, which can then be removed in a later synthetic step.
Metal Coordination and Chelation Behavior
The presence of nitrogen and sulfur atoms in this compound provides potential sites for metal coordination. The amide nitrogen and the sulfur atom of the methylthio group can act as Lewis bases, donating their lone pair of electrons to a metal center. This chelation behavior can influence the compound's reactivity and is fundamental to its application in catalysis and materials science.
The coordination can occur in a bidentate fashion, where both the nitrogen and sulfur atoms bind to the same metal ion, forming a stable chelate ring. The geometry and stability of the resulting metal complex depend on the nature of the metal ion, its oxidation state, and the reaction conditions. For example, transition metals like copper, nickel, and palladium are known to form stable complexes with ligands containing both nitrogen and sulfur donors. mdpi.comresearchgate.net The coordination of metal ions can activate the molecule for subsequent reactions or can be used to construct larger supramolecular assemblies. nih.govmdpi.com Quantum mechanical calculations on similar systems, such as Aβ–Zn(II) complexes, show a preference for tetrahedral coordination geometries in aqueous phases, driven by a balance of dative covalent interactions and electrostatics. rsc.org
Electrophilic and Nucleophilic Functionalization of the Aromatic Nucleus
The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Directed Ortho-Metallation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the ortho-position. wikipedia.orgbaranlab.org The amide group (-CONH-) in this compound is a potent DMG. organic-chemistry.orgwikipedia.org
The process begins with the coordination of the lithium atom of an alkyllithium base (like n-butyllithium) to the amide oxygen. wikipedia.orgbaranlab.org This brings the base in close proximity to the ortho-protons of the benzoyl ring, leading to regioselective deprotonation. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the position ortho to the amide. The methylthio group on the other ring can also influence the acidity of nearby protons, although the amide is generally a stronger directing group.
Table 1: Examples of Directed Ortho-Metalation Directing Groups
| Directing Group Strength | Examples |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -NR₂, -CF₃ |
| Weak | -F, -Cl, -S- |
This table is a generalized representation of directing group strengths in DoM reactions. organic-chemistry.org
Halogenation Reactions
Halogenation of the aromatic rings of this compound can be achieved using standard electrophilic halogenating agents. The regioselectivity of the reaction is dictated by the directing effects of the amide and methylthio groups. The amide group is primarily a meta-director on the benzoyl ring for electrophilic aromatic substitution, while the methylthio group is an ortho, para-director on the other ring.
For instance, reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would be expected to introduce a bromine atom at the meta-position of the benzoyl ring and at the ortho- and para-positions of the methylthio-substituted ring. libretexts.org Halogenation can also be achieved under different conditions to favor specific isomers. For example, benzylic halogenation can occur at the methyl group of the methylthio moiety under radical conditions (e.g., using N-bromosuccinimide and a radical initiator). numberanalytics.com Furthermore, studies on related compounds like 2-(methylthio)-4H-chromen-4-ones have shown that halogenation can be selectively achieved at specific positions using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine. organic-chemistry.orgnih.gov
Cascade and Multi-Component Reactions Incorporating this compound Scaffolds
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. numberanalytics.comscribd.com Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. beilstein-journals.orgorganic-chemistry.orgtcichemicals.com
While specific examples of cascade or multi-component reactions starting directly from this compound are not prevalent in the literature, its structural motifs are found in products of such reactions. For instance, MCRs are widely used to synthesize complex heterocyclic structures, and a molecule with the functionality of this compound could potentially be assembled through a carefully designed MCR. beilstein-journals.orgfrontiersin.org The reactive sites within this compound, such as the N-H bond, the activatable aromatic rings, and the methylthio group, make it a potential candidate for inclusion in the design of new cascade or multi-component reaction sequences. cmu.edunih.gov
Stereochemical Aspects of this compound Transformations (If Enantiomeric/Diastereomeric Derivatives are Relevant)
The stereochemistry of benzanilides is influenced by the rotational barrier around the amide C-N bond, which can lead to the existence of cis and trans conformers. nih.gov For this compound, the trans-amide conformation, where the phenyl rings are on opposite sides of the C-N bond, is generally expected to be more stable. nih.gov
If chiral centers are introduced into the molecule, for example, through asymmetric synthesis or by using chiral starting materials, then enantiomeric or diastereomeric derivatives of this compound become relevant. The stereochemistry of these derivatives can significantly impact their biological activity and chemical reactivity. For instance, in directed ortho-metalation, the use of a chiral base or a chiral auxiliary on the nitrogen atom can lead to the enantioselective functionalization of the aromatic ring. wikipedia.org While there is no extensive research specifically on the stereochemical transformations of this compound, the principles of asymmetric synthesis applied to related benzanilide structures would be applicable. nih.gov
Advanced Characterization and Structural Elucidation of 2 Methylthio Benzanilide and Its Analogs
High-Resolution Spectroscopic Methodologies for Complex Structural Confirmation
High-resolution spectroscopy is indispensable for the detailed molecular-level investigation of 2-(Methylthio)benzanilide. These techniques offer insights that go beyond simple structure confirmation, revealing subtle details about the electronic environment, connectivity, and spatial arrangement of atoms.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of molecules like this compound. libretexts.orgnumberanalytics.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached and long-range carbons, respectively. numberanalytics.comwalisongo.ac.id This allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzanilide (B160483) backbone and the methylthio substituent. For instance, in a hypothetical HMBC spectrum of this compound, correlations would be expected between the methyl protons of the thioether group and the aromatic carbon to which it is attached, providing definitive evidence for its position.
| NMR Technique | Information Provided | Relevance to this compound |
| COSY | 1H-1H correlations through-bond coupling. mnstate.edu | Confirms the connectivity of protons within the aromatic rings. |
| HSQC | Direct one-bond 1H-13C correlations. libretexts.orgnumberanalytics.com | Assigns protons to their directly attached carbon atoms. |
| HMBC | Long-range (2-3 bond) 1H-13C correlations. walisongo.ac.id | Establishes the overall carbon skeleton and confirms the position of substituents. |
| NOESY | Through-space 1H-1H correlations (Nuclear Overhauser Effect). researchgate.net | Provides information on the spatial proximity of protons, aiding in conformational analysis. |
| Solid-State NMR | Information on molecular packing, conformation, and dynamics in the solid state. researchgate.net | Crucial for studying polymorphism and characterizing different crystalline forms. researchgate.netrsc.org |
High-resolution mass spectrometry (HRMS) provides the exact molecular mass and elemental composition of this compound. europa.eu This technique is capable of distinguishing between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the molecular formula. uni-saarland.de
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the ionized molecule. europa.eu The fragmentation pattern is highly characteristic of the molecule's structure. For benzanilides, proximity effects can lead to diagnostically useful fragmentation patterns. nih.gov For instance, the fragmentation of 2-substituted benzanilides can involve cyclization to form a protonated 2-arylbenzoxazole, followed by the elimination of the substituent. nih.gov In the case of this compound, one might expect characteristic losses of the methylthio group (•SCH₃) or fragments related to the benzoyl and anilide portions of the molecule. The study of these fragmentation pathways provides valuable structural information that complements data from other spectroscopic methods. uni-saarland.deraco.cat
| Ionization Method | Characteristics | Applicability to this compound |
| Electron Ionization (EI) | High energy, often leads to extensive fragmentation. uni-saarland.de | Provides a characteristic fragmentation "fingerprint" for structural identification and database matching. nih.gov |
| Electrospray Ionization (ESI) | Soft ionization, often preserves the molecular ion. europa.eu | Ideal for obtaining the accurate mass of the intact molecule for elemental composition determination. |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and provides a "fingerprint" for identification. nih.gov These techniques are complementary, as some vibrational modes may be more active in either IR or Raman, depending on changes in the dipole moment or polarizability, respectively. photothermal.com For this compound, characteristic bands for the N-H stretch, C=O stretch (amide I), and N-H bend coupled with C-N stretch (amide II) of the benzanilide core would be prominent. The positions of these bands can provide insights into hydrogen bonding interactions within the crystal lattice. researchgate.net
Furthermore, specific vibrations related to the C-S bond of the methylthio group and the aromatic C-H bonds can be identified. nih.gov Conformational changes can lead to shifts in the vibrational frequencies, making these techniques useful for studying molecular conformation. nih.gov For example, the formation of co-crystals of benzanilides with other molecules can be monitored by shifts in the N-H and C=O stretching frequencies, indicating the participation of these groups in new hydrogen bonding interactions. researchgate.net While detailed vibrational analysis of this compound was not found in the provided search results, the principles are well-established for related compounds. ripublication.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |
| N-H Stretch | 3500-3300 | Sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100-3000 | Confirms the presence of the benzene (B151609) rings. |
| C-H Stretch (Aliphatic) | 3000-2850 | Confirms the presence of the methyl group. |
| C=O Stretch (Amide I) | 1700-1650 | Sensitive to conformation and hydrogen bonding. researchgate.net |
| N-H Bend (Amide II) | 1650-1550 | Characteristic of the amide linkage. |
| C=C Stretch (Aromatic) | 1600-1450 | Part of the aromatic ring fingerprint region. |
| C-S Stretch | 700-600 | Indicates the presence of the methylthio group. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
X-ray Crystallographic Investigations for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. These techniques are crucial for determining the absolute configuration, molecular conformation, and packing of crystalline materials. mdpi.com
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. uol.deyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. uhu-ciqso.es This would allow for the unambiguous confirmation of the connectivity of this compound and reveal its preferred conformation in the solid state. The analysis would detail the planarity of the amide group and the relative orientations of the two aromatic rings and the methylthio substituent. Such structural details are fundamental to understanding the molecule's interactions and properties. mdpi.commdpi.com
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials and is widely used to identify different crystalline phases, or polymorphs. mdpi.comunits.it Each polymorph has a unique crystal lattice, resulting in a characteristic PXRD pattern that serves as a fingerprint for that specific solid form. google.com PXRD is essential for studying polymorphism in benzanilides, as different polymorphs can arise under different crystallization conditions. researchgate.net The technique is also invaluable for studying co-crystals, where a new crystalline phase is formed between the target molecule and a co-former. researchgate.net The appearance of new peaks in the PXRD pattern of a mixture, which are absent in the patterns of the individual components, indicates the formation of a co-crystal. researchgate.net This is a key method for characterizing new solid forms of benzanilide derivatives with potentially altered physicochemical properties. mdpi.com
| X-ray Diffraction Technique | Sample Requirement | Information Obtained | Application to this compound |
| Single Crystal X-ray Diffraction (SCXRD) | Single crystal (typically >0.02 mm). uhu-ciqso.es | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration. uol.de | Definitive structural elucidation and conformational analysis. mdpi.com |
| Powder X-ray Diffraction (PXRD) | Polycrystalline powder. units.it | Fingerprint for crystalline phases, identification of polymorphs, analysis of co-crystals. mdpi.com | Screening for and characterization of different polymorphic forms and co-crystals. researchgate.net |
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Chiroptical Spectroscopy for Chiral Derivatives (If Applicable)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is indispensable for the study of chiral molecules—compounds that are non-superimposable on their mirror images (enantiomers). These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing unique information about its absolute configuration and conformational preferences in solution.
For a derivative of this compound to be analyzed by chiroptical spectroscopy, it must first be chiral. Chirality could be introduced into the molecule in several ways, for instance, by the presence of a stereocenter in a substituent on either of the phenyl rings or by atropisomerism, where rotation around a single bond is restricted, leading to stable, separable enantiomers.
As of the current body of scientific literature, there are no specific, detailed studies or published data focusing on the chiroptical analysis of chiral derivatives of this compound. Research in this specific area appears to be limited or not publicly documented. Therefore, no experimental data on circular dichroism or optical rotatory dispersion for chiral analogs of this compound can be presented. The applicability of these techniques remains theoretical until chiral variants are synthesized and characterized.
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Isomer Separation
The assessment of purity and the separation of isomers are critical steps in the chemical analysis of synthesized compounds. Advanced chromatographic techniques, particularly when coupled with mass spectrometry (hyphenated techniques), offer powerful solutions for these challenges. Methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to modern analytical chemistry.
For a compound like this compound, these techniques are vital for:
Purity Assessment: Quantifying the amount of the target compound in a sample and identifying any impurities, which could be unreacted starting materials, byproducts, or degradation products.
Isomer Separation: Separating it from its structural isomers, such as 3-(Methylthio)benzanilide or 4-(Methylthio)benzanilide, which have the same molecular weight but different substitution patterns on the phenyl ring.
While these techniques are standard in synthetic chemistry, detailed research studies focusing specifically on the development and validation of advanced chromatographic methods for this compound are not extensively published. However, the principles of these techniques can be applied. For instance, a reverse-phase HPLC method would likely be effective for its analysis, utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time under specific conditions would be a key identifier.
A GC-MS analysis would provide information on both the retention time (from GC) and the mass-to-charge ratio of the compound and its fragments (from MS), confirming its identity and molecular weight. Similarly, LC-MS would be a powerful tool for both identification and quantification, especially for analyzing complex mixtures or trace-level impurities.
Theoretical and Computational Investigations of 2 Methylthio Benzanilide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(methylthio)benzanilide. nih.govvub.be These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of spectroscopic properties. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. numberanalytics.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. irjweb.com For this compound, theoretical calculations can predict the energies of these orbitals and visualize their spatial distribution. This analysis helps to identify the likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the methylthio group and the aniline (B41778) ring, while the LUMO may be distributed over the benzoyl portion.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Molecule
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2967 |
| LUMO Energy | 1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Note: This table presents example data for a different molecule to illustrate the concept. Actual values for this compound would require specific DFT calculations. irjweb.com
The distribution of electron density within the this compound molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. irjweb.comresearchgate.net These analyses assign partial charges to each atom, revealing the electronic landscape of the molecule.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution. irjweb.comresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to denote regions of varying potential; typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.com For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and potentially the sulfur atom, while positive potential would be expected around the amide proton. atlantis-press.comresearchgate.net
Quantum chemical calculations can predict various spectroscopic parameters with a reasonable degree of accuracy. nih.govmpg.de For instance, theoretical calculations can estimate the ¹H and ¹³C NMR chemical shifts of this compound. chemrxiv.org These predicted values, when compared with experimental data, can aid in the assignment of signals and the confirmation of the molecular structure. researchgate.net
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the N-H stretch, C=O stretch, and various aromatic ring vibrations. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors.
Charge Distribution and Electrostatic Potential Surfaces
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound molecule, arising from rotation around its single bonds, gives rise to different conformers. Conformational analysis and molecular dynamics simulations are employed to study these different spatial arrangements and their relative energies.
The rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group are of particular interest. Studies on related benzanilides have shown that they can exist in different conformations, often referred to as cis and trans with respect to the amide bond. nih.gov The introduction of substituents, such as the methylthio group, can influence the preferred conformation and the energy barriers for rotation between different isomers. nih.gov
Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles defining these rotations. This allows for the determination of the most stable conformers and the energy barriers that separate them. For instance, steric hindrance between the methylthio group and the adjacent phenyl ring could influence the torsional angle and favor a non-planar conformation.
Hydrogen bonding plays a significant role in the structure and properties of amide-containing molecules. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the sulfur atom of the methylthio group. The existence and strength of such an interaction can be investigated using computational methods. conicet.gov.arnih.gov The formation of an intramolecular hydrogen bond can lead to a more planar and rigid conformation. chemistryguru.com.sg
In the solid state or in solution, intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another are also possible. conicet.gov.archemistryguru.com.sg These intermolecular interactions can lead to the formation of dimers or larger aggregates. Molecular dynamics simulations can provide insights into the dynamic nature of these hydrogen bonds and their influence on the collective behavior of the molecules in a condensed phase. rsc.org The competition between intramolecular and intermolecular hydrogen bonding can have a significant impact on the physical properties of the compound. nih.govmdpi.com
Torsional Barriers and Rotational Isomerism Studies
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry allows for the detailed exploration of reaction pathways that may be difficult or impossible to observe experimentally. For a molecule like this compound, this could involve studying its synthesis, rearrangement, or decomposition. Methods like Density Functional Theory (DFT) are commonly employed to model these processes. govst.eduzsmu.edu.ua
A key aspect of studying a chemical reaction computationally is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. fossee.in The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. fossee.in
For a potential reaction involving this compound, such as an intramolecular cyclization, computational chemists would first propose a plausible mechanism. Then, using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods, they would locate the geometry of the transition state. researchgate.net An essential confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. fossee.in
The accuracy of the calculated reaction barrier is highly dependent on the level of theory and basis set used in the calculation. wayne.edu For instance, a study on a related reaction might compare methods like B3LYP, M06-2X, or ωB97X-D with various Pople or Dunning-type basis sets to find a balance between computational cost and accuracy. nih.gov
Illustrative Data for a Hypothetical Reaction:
The table below illustrates the type of data that would be generated from such a study. The values are purely hypothetical and are for a generic intramolecular cyclization reaction of this compound.
| Level of Theory | Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| B3LYP | 6-31G(d) | 25.8 | -350 |
| M06-2X | 6-311+G(d,p) | 23.5 | -375 |
| ωB97X-D | def2-TZVP | 22.9 | -368 |
This table is for illustrative purposes only. The data is not from actual research on this compound.
Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgresearchgate.net Computational models can account for these effects in two primary ways: explicit and implicit solvent models.
Explicit solvent models involve including a number of solvent molecules directly in the calculation. This method is computationally intensive but can capture specific interactions like hydrogen bonding.
Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. zsmu.edu.uanumberanalytics.com This approach is less computationally demanding and is effective at capturing bulk solvent effects. chemrxiv.org
For a reaction involving this compound, a computational study would calculate the reaction barrier in various solvents to predict how the reaction rate would change. For example, a reaction proceeding through a polar transition state would be accelerated in a polar solvent due to better stabilization of the transition state relative to the less polar reactants. libretexts.orgnumberanalytics.com
Illustrative Data for Solvent Effects:
This table demonstrates how solvent choice could theoretically impact the activation energy of a hypothetical reaction of this compound.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| n-Hexane (non-polar) | 1.88 | 28.1 |
| Dichloromethane (polar aprotic) | 8.93 | 24.5 |
| Ethanol (polar protic) | 24.55 | 22.3 |
| Water (polar protic) | 80.10 | 20.9 |
This table is for illustrative purposes only. The data is not from actual research on this compound.
Transition State Characterization and Reaction Barrier Calculations
Structure-Reactivity/Property Relationships (excluding biological activity)
Structure-Reactivity Relationships (SRRs) aim to correlate a molecule's structural features with its chemical reactivity or physical properties. rsc.org For this compound and its derivatives, computational methods can be used to calculate various molecular descriptors that help to establish these relationships.
These descriptors can be electronic, such as:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap often implies higher reactivity.
Atomic charges: Calculated charges on specific atoms (e.g., using Natural Bond Orbital analysis) can indicate sites susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
By systematically modifying the structure of this compound (e.g., by adding electron-donating or electron-withdrawing substituents to the phenyl rings) and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. For example, one could find a linear correlation between the Hammett parameter of a substituent and the calculated activation barrier for a specific reaction.
Illustrative Data for Structure-Reactivity Study:
The following table provides a hypothetical example of how substituent effects on the benzoyl ring of this compound could influence its electronic properties and reactivity.
| Substituent (para-position) | Hammett Parameter (σp) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Hypothetical Reaction Barrier (kcal/mol) |
| -OCH₃ | -0.27 | -5.8 | -1.1 | 25.0 |
| -CH₃ | -0.17 | -6.0 | -1.2 | 24.2 |
| -H | 0.00 | -6.2 | -1.3 | 23.5 |
| -Cl | 0.23 | -6.4 | -1.5 | 22.7 |
| -NO₂ | 0.78 | -6.9 | -2.0 | 21.1 |
This table is for illustrative purposes only. The data is not from actual research on this compound.
This hypothetical data suggests that electron-withdrawing groups decrease the HOMO and LUMO energies and lower the reaction barrier, indicating increased reactivity in this specific theoretical reaction.
Applications of 2 Methylthio Benzanilide in Organic Synthesis and Functional Materials Science
2-(Methylthio)benzanilide as a Key Synthetic Intermediate for Complex Molecular Architectures
Detailed research on this compound as a specific starting material for complex molecules is not extensively documented. However, the functionalities within the molecule—a benzanilide (B160483) core and a thioether group—suggest potential synthetic pathways based on the known reactivity of these motifs.
Precursor to Diversified Heterocyclic Scaffolds
There is no specific literature detailing the use of this compound to synthesize a range of heterocyclic scaffolds. In principle, benzanilides can undergo cyclization reactions. For instance, the Mallory reaction of tertiary benzanilides can produce polycyclic aromatic compounds like phenanthridinones through visible-light-induced photocyclization. rsc.org It is conceivable that this compound could be a substrate for similar transformations.
Furthermore, related structures containing a benzamido and methylthio group have been used in heterocycle synthesis. For example, (E)-ethyl 3-benzamido-2-cyano-3-(methylthio)acrylate reacts with hydrazine (B178648) to form pyrazole (B372694) derivatives. nih.gov This suggests that the combination of functional groups present in this compound could potentially be leveraged for cyclization reactions, although specific examples have not been reported.
Building Block for Advanced Aromatic and Polycyclic Systems
The synthesis of advanced aromatic and polycyclic systems from this compound has not been specifically described. General methods for functionalizing the benzanilide skeleton are well-established, often using the amide as a directing group for transition-metal-catalyzed C-H activation to build more complex aromatic structures. researchgate.netresearchgate.netrsc.org The presence of the methylthio group could influence the regioselectivity of such reactions or serve as a handle for further transformations.
Role in Ligand Design and Coordination Chemistry for Catalysis
While this compound has not been explicitly studied as a ligand, its structure contains donor atoms that are highly relevant in coordination chemistry.
Chelation Properties and Metal-Thioether Interactions
The this compound molecule possesses two primary potential coordination sites: the oxygen atom of the amide carbonyl group and the sulfur atom of the thioether group. This arrangement allows it to potentially act as a bidentate chelating ligand for various metal ions.
The interaction between metal ions and thioether ligands is a fundamental concept in coordination chemistry. researchgate.net The sulfur atom, being a soft donor, typically forms stable complexes with soft Lewis acidic metals such as palladium(II), platinum(II), silver(I), and gold(I). researchgate.netmdpi.com The amide oxygen is a harder donor and would preferentially coordinate to harder metal centers. The combination within this compound could lead to the formation of stable five-membered chelate rings with a metal center, a common and stabilizing feature in coordination complexes. researchgate.net
Table 1: Potential Coordination Sites in this compound
| Functional Group | Donor Atom | Lewis Base Character | Potential Metal Partners (Examples) |
|---|---|---|---|
| Amide | Oxygen | Hard | Ru(II), Fe(III), Lanthanides |
Application in Transition Metal-Catalyzed Organic Transformations
There are no specific reports of this compound being employed as an ancillary ligand in transition metal-catalyzed reactions. In the context of catalysis, it is more likely to function as a substrate. Both thioether and amide groups are known to act as directing groups in C-H functionalization reactions. researchgate.netrsc.org
Thioether as a Directing Group: The sulfur atom can coordinate to a transition metal, directing functionalization to the ortho C-H bonds of the thioether-bearing ring. rsc.org
Amide as a Directing Group: The amide group can direct C-H functionalization to either the benzoyl ring or the aniline (B41778) ring, with the outcome often controlled by the choice of metal catalyst (e.g., palladium vs. ruthenium) and reaction conditions. researchgate.netrsc.org
Given these principles, this compound would be a substrate where a catalyst could be directed to multiple sites, presenting a challenge in regioselectivity.
Development of Novel Functional Materials
The application of this compound in the development of novel functional materials is not described in the current scientific literature.
Emerging Research Directions and Future Outlook for 2 Methylthio Benzanilide
Innovations in Sustainable Synthetic Methodologies
The push towards green chemistry is reshaping the synthesis of chemical compounds, including benzanilides. ijsetpub.com The traditional methods for creating amides often involve harsh reagents and produce significant waste. mdpi.com Modern research is focused on developing more sustainable alternatives that are both efficient and environmentally benign. researchgate.net
Key principles of green chemistry, such as atom economy, use of renewable resources, and designing safer chemical pathways, are central to these innovations. ijsetpub.complusplustutors.com For the synthesis of benzanilides, this translates into several innovative strategies:
Advanced Catalysis : The development of novel catalysts is a cornerstone of green synthesis. ijsetpub.com This includes using highly selective enzyme catalysts that operate under mild conditions, or recyclable solid catalysts like zeolites, which can replace hazardous reagents. researchgate.netiupac.org For instance, dimethyl carbonate (DMC) used with zeolite catalysts has shown unprecedented selectivity in the mono-N-methylation of aromatic amines, a reaction type relevant to modifying benzanilide (B160483) structures. iupac.org
Greener Solvents : The replacement of hazardous organic solvents with benign alternatives like water, supercritical fluids, or ionic liquids is a major focus. ijsetpub.com Solvent-free reactions, where possible, offer the highest efficiency by maximizing substrate concentrations and reducing waste. plusplustutors.com
Energy Efficiency : Methodologies that reduce energy consumption, such as microwave-assisted or ultrasonic-assisted synthesis, are being explored. researchgate.net High-pressure Q-Tube reactors have also been shown to produce excellent yields in shorter reaction times, saving energy. mdpi.com
Alternative Feedstocks : Utilizing biomass-derived feedstocks instead of fossil fuels can significantly reduce the carbon footprint of chemical manufacturing. ijsetpub.com
These sustainable approaches are not only aimed at reducing environmental impact but also at improving process safety and economic viability.
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Amides
| Feature | Conventional Methods | Sustainable Innovations |
|---|---|---|
| Reagents | Often stoichiometric, sometimes hazardous (e.g., phosgene (B1210022) derivatives) iupac.org | Catalytic (enzymes, zeolites), less hazardous reagents (e.g., dimethyl carbonate) ijsetpub.comiupac.org |
| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids, or solvent-free conditions ijsetpub.complusplustutors.com |
| Energy | Often requires high heat for extended periods | Microwave, ultrasound, high-pressure reactors to reduce time and energy researchgate.netmdpi.com |
| Byproducts | Can generate significant, sometimes toxic, waste mdpi.com | Designed for minimal waste; byproducts are often benign (e.g., water, CO2) |
| Selectivity | May lead to mixtures of products, requiring extensive purification iupac.org | High selectivity due to advanced catalyst design iupac.orgorganic-chemistry.org |
This table is generated based on data from multiple sources. ijsetpub.commdpi.comresearchgate.netplusplustutors.comiupac.orgmdpi.comorganic-chemistry.org
Exploration of Unprecedented Reactivity and Selectivity Profiles
The unique structure of 2-(Methylthio)benzanilide, featuring a sulfur-containing directing group adjacent to the amide, opens the door to novel chemical transformations with high selectivity. The sulfur atom can act as a chelating agent, directing metal catalysts to specific positions on the aromatic rings.
A significant area of research is the site-selective C-H activation of aromatic amides. For example, palladium-catalyzed reactions involving N,S-chelated aromatic amides have been explored for annulation reactions with maleimides. This strategy allows for the activation of specific C-H bonds, such as those at the benzylic or meta position, which are typically less reactive.
Furthermore, the reactivity of the sulfur atom itself is of interest. The selenium analog of this compound, 2-(methylseleno)benzanilide, has been shown to react rapidly with peroxynitrite, suggesting potential antioxidant activity. nih.gov This hints that this compound could also exhibit interesting reactivity towards reactive oxygen or nitrogen species.
Researchers are also exploring how to control the outcomes of established reactions. In the Mizoroki-Heck reaction, for instance, the choice of specialized ligands like 1,5-diaza-3,7-diphosphacyclooctanes (P2N2) can dictate the regioselectivity, leading to either linear or branched products with high precision. organic-chemistry.org Such fine-tuned control over reactivity and selectivity is a major goal in modern organic synthesis.
Integration into Supramolecular Assemblies and Smart Materials
Supramolecular chemistry, which studies chemical systems beyond individual molecules, offers a pathway to creating complex, functional materials from smaller building blocks. osaka-u.ac.jpicn2.cat The structural elements of this compound—specifically its capacity for hydrogen bonding via the N-H group and potential for metal coordination through the amide oxygen and the methylthio sulfur—make it a promising candidate for constructing supramolecular assemblies. ethernet.edu.et
These non-covalent interactions can guide the self-assembly of molecules into well-defined architectures like polymers, gels, or crystalline frameworks (e.g., Metal-Organic Frameworks or MOFs). icn2.cat By carefully designing the molecular structure, it is possible to create "smart materials" that respond to external stimuli such as light, temperature, or the presence of a specific chemical. osaka-u.ac.jp For example, researchers have demonstrated how the addition of a specific chemical can trigger the self-assembly of polymer microparticles into larger structures. osaka-u.ac.jp
The ability of the benzanilide framework to participate in hydrogen bonding is crucial for forming stable, ordered structures. The introduction of the methylthio group adds another layer of functionality, potentially influencing the packing of molecules in the solid state or enabling the creation of materials with unique electronic or sensory properties. researchgate.net
Advanced Computational Design of Novel Derivatives with Tailored Chemical Functionalities
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular properties and design new compounds before synthesizing them in the lab. chemrxiv.org Techniques like Density Functional Theory (DFT) are used to model the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. researchgate.netacs.org
For this compound, computational methods can be used to:
Predict Reactivity : Calculate the energy barriers for different reaction pathways to predict the most likely products and understand selectivity. organic-chemistry.orgacs.org
Design for Specific Functions : Tailor the structure of derivatives to enhance specific properties. For example, by modeling the interaction of different derivatives with a biological target like an enzyme, researchers can design new potential drug candidates. chemrxiv.orgresearchgate.net
Understand Molecular Interactions : Model how molecules will interact in a supramolecular assembly, aiding in the design of new materials with desired structural and functional properties.
This in silico approach accelerates the discovery process, saves resources, and allows for a more rational design of molecules with tailored chemical functionalities.
Table 2: Applications of Computational Chemistry in this compound Research
| Application Area | Computational Technique | Potential Outcome |
|---|---|---|
| Reaction Mechanism | DFT, Ab initio MO calculations acs.orgacs.org | Elucidation of transition states and reaction pathways; prediction of product selectivity. |
| Drug Design | Molecular Docking, MEP analysis chemrxiv.orgresearchgate.net | Design of derivatives with enhanced binding affinity to biological targets. |
| Materials Science | Molecular Dynamics, Crystal Structure Prediction | Prediction of self-assembly behavior and properties of resulting supramolecular structures. |
| Spectroscopy | NMR and IR spectra simulation researchgate.net | Aiding in the characterization of newly synthesized compounds. |
This table is generated based on data from multiple sources. chemrxiv.orgresearchgate.netacs.orgresearchgate.netacs.org
Convergent Experimental and Theoretical Approaches in this compound Research
The most powerful insights often come from research that combines both experimental synthesis and characterization with theoretical computations. This convergent approach allows for a deep and comprehensive understanding of a chemical system.
For example, a recent study on the Mizoroki-Heck reaction used high-throughput experimentation to screen a wide variety of ligands and substrates, while simultaneously employing DFT calculations to model the transition states. organic-chemistry.org This dual approach revealed that subtle interactions between the ligand and the reacting molecules were responsible for the observed high selectivity, an insight that would have been difficult to obtain from either experiments or computations alone. organic-chemistry.org
Similarly, in studying the functionalization of amides, researchers combined experimental work with computational analysis to confirm the existence of a key epoxide intermediate in the reaction pathway. acs.org This synergy is essential for validating theoretical models and for providing a rational basis for experimental observations. As research on this compound progresses, this integration of theory and experiment will be crucial for unlocking its full potential, from designing more efficient syntheses to creating novel, functional materials and molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
